N‑Alkylation with 2‑Methoxyethyl Confers 530 nM Potency vs. Inactive Parent Pyrazole in 17β‑HSD1 Inhibition
In a study optimizing N‑alkylated pyrazoles as inhibitors of 17β‑hydroxysteroid dehydrogenase type 1 (17β‑HSD1), the 1′‑methoxyethyl derivative (compound 41) exhibited an IC₅₀ of 530 nM in T47‑D human breast cancer cells, making it the most potent among the N‑alkylated analogues tested [1]. By contrast, the parent N‑unsubstituted pyrazole (compound 25) was considerably less active and, importantly, displayed estrogenic activity in a luciferase reporter gene assay, a property absent in the methoxyethyl derivative [1]. This demonstrates that the 2‑methoxyethyl substituent is not merely a solubility handle but a critical determinant of both inhibitory potency and off‑target endocrine effects.
| Evidence Dimension | 17β‑HSD1 inhibition (IC₅₀) and estrogenicity |
|---|---|
| Target Compound Data | 1′‑Methoxyethyl pyrazole derivative (compound 41): IC₅₀ = 530 nM in T47‑D cells; non‑estrogenic in luciferase assay |
| Comparator Or Baseline | Parent N‑unsubstituted pyrazole (compound 25): lower potency; estrogenic in luciferase assay |
| Quantified Difference | IC₅₀ improvement from substantially weaker to 530 nM; elimination of off‑target estrogenicity |
| Conditions | T47‑D human breast cancer cell line; luciferase reporter gene assay |
Why This Matters
Procurement of the 2‑methoxyethyl‑substituted pyrazole scaffold is essential for maintaining both the 530 nM inhibitory potency and the favorable selectivity profile; generic N‑unsubstituted pyrazoles would fail to inhibit 17β‑HSD1 and would introduce unwanted estrogenic activity.
- [1] Fischer DS, Allan GM, Bubert C, Vicker N, Smith A, Tutill HJ, Purohit A, Wood L, Packham G, Mahon MF, Reed MJ, Potter BV. E‑ring modified steroids as novel potent inhibitors of 17β‑hydroxysteroid dehydrogenase type 1. J Med Chem. 2005;48(23):7156‑7165. DOI: 10.1021/jm050507k. PMID: 16134943. View Source
